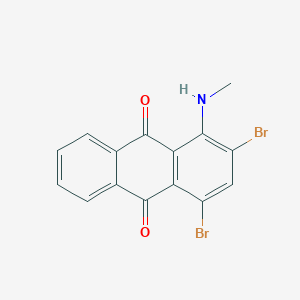

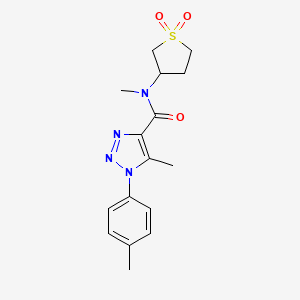

![molecular formula C18H20N8O2 B2897487 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 1795456-63-1](/img/structure/B2897487.png)

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a complex organic molecule. It contains several functional groups, including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, and a tetrahydrobenzo[d]isoxazole ring .

科学的研究の応用

Anticancer Agent Development

Compounds with the 1,2,4-triazole moiety have been synthesized and evaluated for their potential as anticancer agents. These compounds, including the one you’ve mentioned, can be designed to target specific cancer cell lines, such as MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells. They are evaluated using assays like the MTT assay to determine their cytotoxic activities .

Antibacterial Drug Design

The 1,2,4-triazole core is known for its significant antibacterial activity. Research has shown that derivatives of this heterocyclic core can be potent and safe antimicrobial agents. This is particularly important in the context of the global spread of drug-resistant bacteria, and the compound could be part of this research endeavor .

Heat Shock Protein 90 (HSP90) Inhibition

Some derivatives of 1,2,4-triazole have been investigated as inhibitors of HSP90, a molecular chaperone involved in the proper folding of proteins and implicated in cancer progression. The compound you’re interested in may serve as a lead structure for the development of new HSP90 inhibitors .

Apoptosis Induction in Cancer Therapy

Certain 1,2,4-triazole derivatives have been designed and synthesized to induce apoptosis in cancer cells. These compounds are tested against various cancer cell lines to assess their ability to trigger programmed cell death, an essential mechanism for cancer treatment .

Industrial Applications

Beyond medical applications, 1,2,4-triazole analogs have found use in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors for copper alloys. The compound you’ve mentioned could potentially be modified for such applications .

Enzyme Inhibition for Therapeutic Applications

1,2,4-triazole derivatives are also explored for their ability to inhibit enzymes that are therapeutic targets. For instance, they can be designed to inhibit carbonic anhydrases, which are involved in various physiological processes and are targets for drugs treating conditions like glaucoma .

作用機序

Target of Action

Compounds with a similar 1,2,4-triazole structure have been found to interact with various targets, including enzymes like aromatase . The role of these targets can vary widely, from regulating metabolic processes to modulating signal transduction pathways.

Mode of Action

In the case of similar 1,2,4-triazole derivatives, it has been observed that the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .

Biochemical Pathways

1,2,4-triazole derivatives have been associated with a range of bioactivities, such as anticancer, antibacterial, antiviral, and anti-inflammatory activities . These activities suggest that the compound could potentially interact with multiple biochemical pathways.

Pharmacokinetics

The presence of the 1,2,4-triazole ring and the carbonyl group in similar compounds has been associated with improved pharmacokinetics and pharmacological properties .

Result of Action

In vitro cytotoxic evaluation of similar 1,2,4-triazole derivatives indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . This suggests that the compound could potentially have anticancer activity.

Safety and Hazards

特性

IUPAC Name |

4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N8O2/c27-18(17-13-3-1-2-4-14(13)28-23-17)25-9-7-24(8-10-25)15-5-6-16(22-21-15)26-12-19-11-20-26/h5-6,11-12H,1-4,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHXPINCYAPABE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NO2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

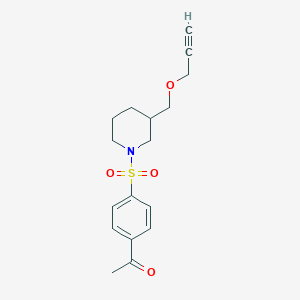

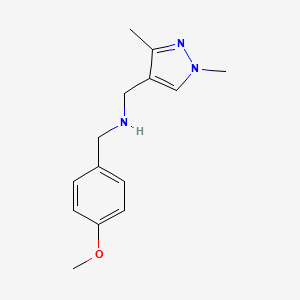

![5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2897409.png)

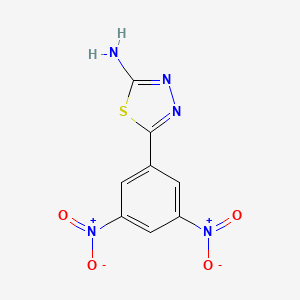

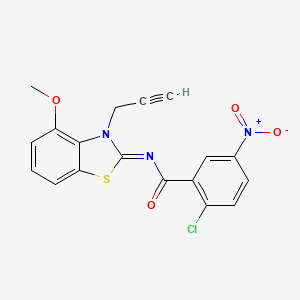

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide](/img/structure/B2897414.png)

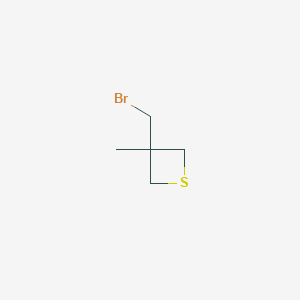

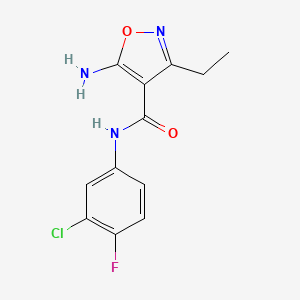

![3-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2897416.png)

![tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/no-structure.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2897418.png)